5-Benzyl 1-methyl L-glutamate

Vue d'ensemble

Description

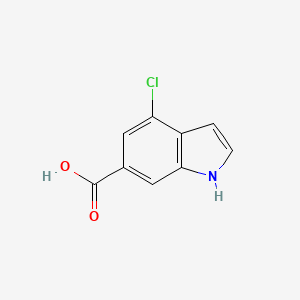

5-Benzyl 1-methyl L-glutamate is a compound with the molecular formula C13H18ClNO4 . It is also known as 5-Benzyl-1-methylglutamathydrochlorid and Glutamic acid, 1-methyl 5- (phenylmethyl) ester, hydrochloride . It is commonly used in the synthesis of polymers for biological applications .

Molecular Structure Analysis

The molecular structure of 5-Benzyl 1-methyl L-glutamate has an average mass of 287.739 Da and a monoisotopic mass of 287.092438 Da . Further structural analysis would require more specific data or experimental results.Applications De Recherche Scientifique

Polymer Properties and Applications

- X-Ray Scattering Studies : 5-Benzyl 1-methyl L-glutamate, as part of poly(γ-benzyl L-glutamate) and related compounds, has been studied for its properties under different temperatures, revealing insights into side-chain motion and phase transitions in polymers. These studies are significant for understanding polymer behavior in various conditions (Matsushima, Hikichi, Tsutsumi, & Kaneko, 1976).

- Triblock Copolymer Synthesis : The compound plays a role in the synthesis of triblock copolymers, which have potential applications in various fields like materials science and drug delivery (Brzezinska & Deming, 2001).

Biomedical Research

- Drug Delivery Systems : It has been used in the preparation of copolymers for drug delivery systems, showing potential in biodistribution and controlled release of drugs (Bayley et al., 1993).

- Anticancer Drug Permeability : Studies have explored its use in membranes for enhancing the permeability of anticancer drugs, which could be pivotal in chemotherapy applications (He, Fang, & Shi, 1997).

- Characterization of Glutamate Transporters : Its derivatives have been used in studies to characterize glutamate transporters, which are crucial in understanding various neurological processes and disorders (Shimamoto et al., 2007).

Material Science

- Magnetic Alignment in Films : The compound has been investigated for its properties in the magnetic alignment of films, which is relevant in materials science and engineering (Tredgold & Ali-adib, 1988).

- Hydrogen-Bonding Interactions : Research has focused on using it in poly(glutamate)s to control peptide secondary structures through hydrogen-bonding interactions, with applications in material properties and design (Kuo & Chen, 2011).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 5-Benzyl 1-methyl L-glutamate, also known as Glu(OBzl)-OMe, is the Excitatory Amino Acid Transporters (EAATs), which are essential proteins in the Central Nervous System (CNS) that regulate glutamate levels . Among the five distinct subtypes of EAATs, EAAT2 is the main CNS transporter .

Mode of Action

Glu(OBzl)-OMe acts as a positive allosteric modulator (PAM) of EAAT2 . Allosteric modulators bind to a site different from the active site of a protein, causing conformational changes that can increase (positive modulation) or decrease (negative modulation) the protein’s activity. In this case, Glu(OBzl)-OMe enhances the activity of EAAT2, leading to increased regulation of glutamate levels .

Biochemical Pathways

The action of Glu(OBzl)-OMe affects the glutamate neurotransmission pathway. Glutamate is the major excitatory amino acid neurotransmitter in the mammalian CNS and is critical for normal brain function . Glutamatergic neurotransmission is terminated by the reuptake of L-glutamate (L-Glu) from the synaptic cleft by the action of EAATs . By enhancing the activity of EAAT2, Glu(OBzl)-OMe helps maintain extracellular glutamate homeostasis and prevent excitotoxicity .

Result of Action

The modulation of EAAT2 by Glu(OBzl)-OMe leads to the regulation of glutamate levels, which can have neuroprotective properties . By maintaining extracellular glutamate homeostasis and preventing excitotoxicity, Glu(OBzl)-OMe can potentially mitigate the effects of several CNS disorders associated with excess glutamate release and alteration in EAAT expression .

Action Environment

The action, efficacy, and stability of Glu(OBzl)-OMe can be influenced by various environmental factors. For instance, it is stable in neutral solutions but can decompose into glutamate in acidic, basic, or hot water environments, or lactonize into pyrrolidone carboxylic acid . Therefore, the physiological and chemical environment in which Glu(OBzl)-OMe is administered can significantly impact its effectiveness.

Propriétés

IUPAC Name |

5-O-benzyl 1-O-methyl (2S)-2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-13(16)11(14)7-8-12(15)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINSDCQBEWYNGL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647318 | |

| Record name | 5-Benzyl 1-methyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl 1-methyl L-glutamate | |

CAS RN |

57584-59-5 | |

| Record name | 5-Benzyl 1-methyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.